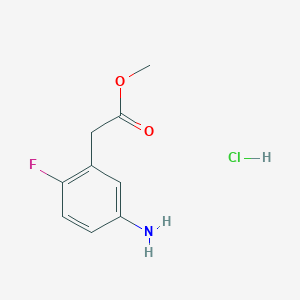

Methyl 5-amino-2-fluoro-benzeneacetate HCl

Description

Contextual Significance of Halogenated and Aminated Benzeneacetates in Synthetic Design

Halogenated and aminated benzeneacetates are highly significant scaffolds in synthetic design due to the distinct and often synergistic effects of their functional groups. The introduction of a halogen, particularly fluorine, into an organic molecule can profoundly alter its biological and chemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. numberanalytics.comrsc.org These attributes are highly sought after in medicinal chemistry for improving the pharmacokinetic profiles of drug candidates. mdpi.com

The amino group, on the other hand, provides a crucial reactive handle for a wide array of chemical transformations. It can serve as a nucleophile, a base, or be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other substituents onto the aromatic ring. In the context of benzeneacetates, the combination of an amino group and a halogen allows for orthogonal synthetic strategies, where each functional group can be manipulated independently to build molecular complexity. This dual functionalization is instrumental in creating libraries of compounds for screening and developing new materials and pharmaceuticals.

Historical Trajectories in the Development of Substituted Benzene (B151609) Derivatives as Chemical Building Blocks

The journey of substituted benzene derivatives as fundamental chemical building blocks began with the discovery of benzene itself in 1825 by Michael Faraday, who isolated it from the oily residue of illuminating gas. schoolwires.netscribd.com The initial structural elucidation of benzene proved to be a major challenge for 19th-century chemists due to its high degree of unsaturation yet unusual lack of reactivity compared to alkenes. schoolwires.net The breakthrough came in 1872 when Friedrich August Kekulé proposed his famous cyclic structure of six carbon atoms with alternating single and double bonds. scribd.comyoutube.com This model, later refined by the concept of resonance and molecular orbital theory, provided the theoretical framework for understanding aromaticity and paved the way for exploring the chemistry of benzene derivatives. youtube.com

The ability to substitute the hydrogen atoms on the benzene ring with various functional groups unlocked a new world of chemical synthesis. asianscientist.comsciencedaily.com This led to the birth of the synthetic dye industry and had a profound impact on the development of pharmaceuticals, agrochemicals, and polymers. scribd.comyoutube.com Over the decades, chemists developed a vast toolbox of reactions to control the position and type of substituents on the benzene ring, making it one of the most versatile scaffolds in organic chemistry. sciencedaily.com The development of multi-substituted benzenes, including halogenated and aminated structures, represents a continuous effort to create novel molecules with tailored functions for a myriad of scientific and industrial applications. asianscientist.com

Structural Features and Stereochemical Considerations in Benzeneacetate Scaffolds

The fluorine atom at the 2-position acts as a weak ortho-, para-director and a deactivator for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect and weaker electron-donating mesomeric effect. Conversely, the amino group at the 5-position is a strong activating group and an ortho-, para-director. The combination of these groups creates a specific electronic environment that directs the regioselectivity of further synthetic transformations.

The benzeneacetate side chain introduces a potential site for stereochemistry. While the alpha-carbon in the parent compound is not a stereocenter, derivatives created through reactions at this position can be chiral. The conformational flexibility of the acetate (B1210297) side chain relative to the plane of the benzene ring can also influence intermolecular interactions, which is a key consideration in drug design and crystal engineering.

| Property | Value |

|---|---|

| CAS Number | 1338367-30-8 |

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 183.18 g/mol |

| Appearance | Solid |

| Canonical SMILES | COC(=O)CC1=C(C=CC(=C1)N)F |

| InChI Key | CBQOMGJHJLKNQU-UHFFFAOYSA-N |

Overview of Current Research Trajectories Involving Fluorinated Amino-Aryl Compounds

Current research involving fluorinated amino-aryl compounds is a rapidly advancing field, driven largely by the demands of medicinal chemistry and materials science. numberanalytics.com The incorporation of fluorine into amino-containing aromatic structures is a proven strategy to enhance the biological activity and physicochemical properties of molecules. rsc.orgresearchgate.net Research is heavily focused on the development of novel and efficient synthetic methods for introducing fluorine and fluorinated groups into aromatic systems. mdpi.com

Recent advancements include the use of transition-metal-catalyzed reactions and new fluorinating reagents that allow for late-stage fluorination of complex molecules with high selectivity. rsc.orgmdpi.com These methods provide access to a diverse range of fluorinated amino-aryl building blocks that were previously difficult to synthesize. nih.gov

These compounds are being explored for their potential as enzyme inhibitors, probes for 19F NMR studies, and as key components in the development of novel therapeutic agents, including antibiotics and anticancer drugs. numberanalytics.commdpi.comresearchgate.net In materials science, the unique electronic properties of fluorinated aryl compounds are being harnessed to create advanced polymers, liquid crystals, and organic electronic devices. The ongoing exploration of these molecules continues to open new avenues for innovation in both academic and industrial research. numberanalytics.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-(5-amino-2-fluorophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)5-6-4-7(11)2-3-8(6)10;/h2-4H,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTLQZZLXXNKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Methyl 5 Amino 2 Fluoro Benzeneacetate Hcl

Classical and Contemporary Approaches to the Synthesis of Benzeneacetate Core Structures

The synthesis of the benzeneacetate core of Methyl 5-amino-2-fluoro-benzeneacetate HCl relies on fundamental organic reactions, including esterification and strategic introduction of substituents onto the aromatic ring.

Esterification Strategies for the Methyl Ester Moiety

The formation of the methyl ester group is a critical step in the synthesis. The most common and direct method is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves treating the corresponding carboxylic acid, 5-amino-2-fluoro-benzeneacetic acid, with an excess of methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

Alternative methods for the esterification of amino acids have also been developed to be performed under milder conditions. researchgate.net For instance, the use of orthoesters, such as triethyl orthoacetate (TEOA), can facilitate the concurrent esterification and N-acetylation of amino acids. nih.gov Another approach involves the use of chlorosulfonic acid and an alcohol to generate a hydrosulfate in situ, which then promotes the esterification. google.com

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, excess alcohol (e.g., methanol), strong acid catalyst (e.g., H₂SO₄, HCl) | Typically reflux | Simple, inexpensive reagents | Equilibrium reaction, may require harsh conditions |

| Orthoester Method | Carboxylic acid, orthoester (e.g., TEOA) | Refluxing toluene | Can be milder, concurrent N-acetylation possible nih.gov | Reagents can be more expensive |

| Chlorosulfonic Acid Method | Carboxylic acid, alcohol, chlorosulfonic acid | 50°C to 120°C google.com | Can be efficient | In situ generation of corrosive reagents |

| Ionic Liquid Method | Unprotected amino acid, benzyl (B1604629) chloride, ionic liquid | 90°C researchgate.net | Mild, rapid researchgate.net | Ionic liquids can be costly, specific to certain esters |

Introduction of Fluoro and Amino Substituents onto the Benzene (B151609) Ring

The strategic placement of the fluoro and amino groups on the benzene ring is a key challenge in the synthesis of this compound. The order of introduction and the choice of reagents are crucial for achieving the desired substitution pattern.

Direct fluorination of aromatic rings can be challenging due to the high reactivity of fluorine, which can lead to a lack of control and the formation of multiple products. jove.comntu.edu.sgjove.com However, modern electrophilic fluorinating agents have been developed to overcome these limitations. Reagents like Selectfluor® (F-TEDA-BF₄) provide a milder and more selective method for introducing a fluorine atom onto an activated aromatic ring. jove.comntu.edu.sgvaia.com The mechanism involves the attack of the π-electrons of the benzene ring on the electrophilic fluorine atom of the reagent. vaia.com

Nucleophilic aromatic substitution (SNAr) provides an alternative and often more controlled method for introducing a fluorine atom. wikipedia.org This reaction is particularly effective when the aromatic ring is substituted with electron-withdrawing groups, which activate the ring towards nucleophilic attack. wikipedia.orgnih.gov In the context of synthesizing the target molecule, a precursor with a suitable leaving group (e.g., a nitro group) positioned ortho or para to the desired fluorine position would be required. The reaction would then proceed by treating this precursor with a fluoride (B91410) source, such as cesium fluoride. wikipedia.org The high electronegativity of fluorine makes it a good leaving group in some SNAr reactions, but its ability to activate the ring for nucleophilic attack makes it a viable substituent to introduce as well. youtube.com

The amino group is commonly introduced by the reduction of a nitro group. libretexts.orgmasterorganicchemistry.comnumberanalytics.com The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution, which can be strategically used to direct other substituents before being converted to an activating amino group. csbsju.eduyoutube.com

The reduction of an aromatic nitro group to an amine can be achieved through various methods:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgmasterorganicchemistry.com

Metal and Acid: A classic and reliable method involves the use of an easily oxidized metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.comcsbsju.edu This method is often preferred for its efficiency and cost-effectiveness.

The general mechanism for the reduction of a nitro group involves a stepwise process where the nitro group is converted to nitroso and hydroxylamine (B1172632) intermediates before forming the final amino group. numberanalytics.commdpi.com

Table 2: Common Methods for Aromatic Nitro Group Reduction

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Typically room temperature and pressure, but can be higher | Clean reaction with water as the only byproduct | Catalyst can be expensive and pyrophoric |

| Metal in Acid | Sn, Fe, or Zn with HCl | Often requires heating | Inexpensive and effective masterorganicchemistry.com | Requires an acidic workup to neutralize the acid and free the amine csbsju.edu |

| Sodium Sulfide | Na₂S in aqueous ammonium (B1175870) hydroxide (B78521) | Varies | Can be selective for the reduction of one nitro group in the presence of another | Can be less efficient than other methods |

Advanced Catalytic Methods in the Synthesis of Substituted Benzeneacetates

Recent advances in catalysis have provided more efficient and environmentally friendly methods for the synthesis of substituted benzenes and related structures. While not yet standard for the specific synthesis of this compound, these methods hold promise for future synthetic route designs.

For instance, boron sulfonic acid [B(HSO₄)₃] has been reported as a highly efficient and reusable catalyst for the synthesis of substituted benzenes via the cyclotrimerization of ketones under solvent-free conditions. researchgate.net Similarly, nano-silica sulfuric acid has been used as a heterogeneous catalyst for the synthesis of 1,3,5-triarylbenzenes. researchgate.net

Transition-metal-catalyzed cross-coupling reactions are also powerful tools for the formation of C-C and C-N bonds in the synthesis of highly functionalized aromatic compounds. nih.gov Furthermore, organic photoredox catalysis has emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes, enabling the formation of C-N and C-O bonds under mild conditions. nih.gov These advanced catalytic systems could potentially streamline the synthesis of complex molecules like this compound by offering milder reaction conditions and improved selectivity.

Transition Metal-Catalyzed Coupling Reactions for Aryl Derivatization

Transition metal catalysis, particularly palladium-catalyzed cross-coupling, offers a powerful and versatile method for forming the crucial carbon-nitrogen bond in the target molecule. The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route from aryl halides or triflates and an amine source. wikipedia.org This reaction is known for its broad substrate scope and functional group tolerance, making it highly applicable to complex molecules. wikipedia.orgwiley.com

In a potential synthesis of Methyl 5-amino-2-fluoro-benzeneacetate, an appropriate precursor such as Methyl 5-bromo-2-fluoro-benzeneacetate could be coupled with an ammonia (B1221849) equivalent. The efficiency of this transformation is highly dependent on the choice of ligand, base, and palladium precatalyst. youtube.com Bulky, electron-rich phosphine (B1218219) ligands are known to dramatically improve reaction efficiency by promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle. wiley.comyoutube.com

Table 1: Representative Palladium Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst System (Precatalyst + Ligand) | Base | Solvent | Typical Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ + BINAP | Cs₂CO₃ | Toluene | 70-110 | nih.gov |

| [Pd(allyl)Cl]₂ + AdBippyPhos | KOPh | Toluene | RT - 100 | nih.gov |

| CpPd(cinnamyl) + Xantphos | K₂CO₃ | Dioxane/Toluene | 100-120 | acs.org |

| (THP-Dipp)Pd(cinn)Cl | NaOtBu | 1,4-Dioxane | 110 | nih.gov |

The choice of a weaker base, such as potassium phenoxide (KOPh), can be beneficial when dealing with substrates that are sensitive to stronger bases. nih.gov For challenging couplings, including those with heteroaromatic amines, specialized N-heterocyclic carbene (NHC)-ligated palladium catalysts have shown high competence. nih.gov

Organocatalytic and Biocatalytic Approaches for Stereoselective Synthesis

While this compound is an achiral molecule, the development of stereoselective methods is crucial for synthesizing chiral analogs, which are of significant interest in pharmaceutical research. Organocatalysis and biocatalysis provide powerful platforms for achieving high enantioselectivity. nih.govnih.gov

Biocatalysis, particularly the use of enzymes, offers an exceptionally precise method for creating chiral amines. nih.gov Imine reductases (IREDs) are a class of enzymes that can catalyze the asymmetric reduction of imines and, in a more advanced application, the reductive amination of a ketone with an amine donor. nih.gov

A potential biocatalytic route to a chiral derivative of the target compound could involve the reductive amination of a corresponding keto-ester, Methyl 5-acetyl-2-fluorobenzeneacetate. Using an engineered IRED and an amine donor like ammonia, it is possible to generate a chiral amine with very high enantiomeric excess (% ee). The development of such biocatalysts through directed evolution has expanded their substrate scope and process robustness, making them viable for industrial-scale synthesis. nih.gov This approach is a hallmark of modern green chemistry, operating under mild aqueous conditions.

Table 2: Research Findings on Imine Reductase (IRED) Catalysis for Asymmetric Amine Synthesis

| Enzyme Type | Reaction Type | Substrate Example | Product % ee | Product % dr | Reference |

|---|---|---|---|---|---|

| Engineered PocIRED | Dynamic Kinetic Resolution-Asymmetric Reductive Amination | Racemic β-branched ketones | >99.9% | >99:1 | nih.gov |

| (R)-IRED from Streptomyces | Asymmetric Imine Reduction | Cyclic Imines | >98% | N/A | wikipedia.org |

| ω-Transaminase | Asymmetric Transamination | Pro-sitagliptin ketone | >99% | N/A | nih.gov |

Chemo- and Regioselective Synthetic Pathways

A classical and highly practical approach to synthesizing this compound involves a two-step sequence: regioselective nitration followed by chemoselective reduction. This pathway leverages readily available starting materials and well-understood reaction mechanisms.

The synthesis would begin with Methyl 2-fluorobenzeneacetate. The directing effects of the fluorine (ortho-, para-directing) and the methyl acetate (B1210297) group (meta-directing) must be considered. Electrophilic aromatic nitration would be directed primarily to the position para to the fluorine atom, which is also meta to the ester-containing side chain, yielding Methyl 2-fluoro-5-nitrobenzeneacetate. The development of greener nitration protocols using dilute aqueous nitric acid can improve the safety and environmental profile of this step. nih.gov

The subsequent step is the chemoselective reduction of the nitro group to an amine without affecting the ester functionality. While catalytic hydrogenation (e.g., H₂, Pd/C) is a common method, it can sometimes lead to dehalogenation or ester reduction under harsh conditions. youtube.com Alternative methods using metal salts have been developed that offer excellent chemoselectivity. thieme-connect.comthieme-connect.com A system like Sodium Borohydride (NaBH₄) in the presence of a transition metal salt like Iron(II) Chloride (FeCl₂) has been shown to be highly effective for selectively reducing aromatic nitro groups while leaving ester groups intact. thieme-connect.comthieme-connect.com Tin(II) chloride is another classic reagent known for its high chemoselectivity for nitro group reduction. youtube.com

Table 3: Comparison of Reagents for Chemoselective Nitro Group Reduction

| Reducing Agent/System | Conditions | Selectivity over Ester | Typical Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C | RT-50°C, 1-50 atm | Good to Moderate | High | youtube.com |

| NaBH₄-FeCl₂ | Methanol, RT | Excellent | >90% | thieme-connect.comthieme-connect.com |

| SnCl₂·2H₂O | Ethanol, Reflux | Excellent | High | youtube.com |

| Fe/HCl or Zn/HCl | Acidic, Aqueous | Excellent | High | youtube.com |

Green Chemistry Principles and Sustainable Synthesis Approaches

The integration of green chemistry principles into synthetic design is essential for modern chemical manufacturing. This involves prioritizing environmentally benign conditions, maximizing atom economy, and minimizing waste.

Solvent-Free and Environmentally Benign Reaction Conditions

Significant efforts have been made to replace hazardous organic solvents with greener alternatives. For the synthesis of this compound, several steps can be adapted to be more sustainable.

Esterification: The initial esterification of 2-fluoro-5-aminobenzeneacetic acid could be performed using green catalysts like ionic liquids or solid acid catalysts, which are often recyclable and operate under mild conditions. acs.orgresearchgate.net

Nitration: As mentioned, performing nitration in an aqueous phase without a strong co-acid like sulfuric acid significantly reduces corrosive waste streams. nih.gov

Coupling Reactions: Buchwald-Hartwig aminations have been successfully performed in greener solvents, including biodegradable solvents like vegetable oils, which can simplify product isolation and reduce reliance on volatile organic compounds. researchgate.net

Polymer Synthesis: For related polymer applications, solvent-free, one-pot processes using sustainable reagents like dimethyl carbonate have been developed, showcasing a path toward waste reduction. nih.gov

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. Comparing the two primary routes discussed:

Nitration/Reduction Pathway:

C₉H₉FO₂ + HNO₃ → C₉H₈FNO₄ + H₂O

C₉H₈FNO₄ + 6[H] → C₉H₁₀FNO₂ + 2H₂O This route is generally atom-economical, especially if the reducing equivalents [H] come from catalytic hydrogenation. However, the use of stoichiometric metal reductants (e.g., Sn, Fe, Zn) generates significant metallic waste.

Buchwald-Hartwig Pathway:

C₉H₈BrFO₂ + NH₃ + Base → C₉H₁₀FNO₂ + [H-Base]⁺Br⁻ This catalytic route can be highly atom-economical. The main byproduct is the salt formed from the base and the leaving group. The use of a catalytic amount of palladium and ligand minimizes metal waste compared to stoichiometric reagents.

Ultimately, the choice of the "greener" route depends on a full life-cycle analysis, including the synthesis of the starting materials (e.g., the brominated vs. non-brominated precursor), energy consumption, and the environmental impact of all reagents and solvents used.

Chemical Reactivity and Mechanistic Studies of Methyl 5 Amino 2 Fluoro Benzeneacetate Hcl

Reactions Involving the Aromatic Amine Functional Group

The aromatic amine functionality is a versatile reactive center, capable of undergoing a variety of transformations. Its reactivity is modulated by the electron-withdrawing effect of the fluorine atom and the ester group, which can decrease the nucleophilicity of the amine.

Acylation and Sulfonylation Reactions

Acylation: The amino group of Methyl 5-amino-2-fluoro-benzeneacetate can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base is required to deprotonate the ammonium (B1175870) hydrochloride to the free amine, which then acts as the nucleophile. The reaction results in the formation of an amide linkage. The general scheme for this reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. The fluorine atom's electron-withdrawing nature may slightly reduce the reaction rate compared to a non-fluorinated analogue.

Sulfonylation: Similarly, sulfonylation of the amino group can be achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield a sulfonamide. Recent studies have highlighted visible-light-mediated sulfonylation of anilines using sulfonyl fluorides or sulfinate salts as alternative sulfonylation reagents. nih.govrsc.orgnih.gov These methods often proceed under mild conditions and tolerate a variety of functional groups. nih.gov For instance, photoredox-catalyzed reactions of anilines with sulfinate salts can generate sulfonyl radicals that couple with the aniline (B41778) derivative. rsc.orgnih.gov The substitution pattern on the aniline can influence the efficiency of these reactions. nih.gov

| Reaction | Reagent | Product Type | General Conditions |

| Acylation | Acyl Chloride (R-COCl) | N-Aryl Amide | Base (e.g., pyridine, triethylamine) |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | N-Aryl Amide | Base or neat |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Aryl Sulfonamide | Base (e.g., pyridine) |

| Sulfonylation | Sulfonyl Fluoride (B91410) (R-SO₂F) | N-Aryl Sulfonamide | Visible light, photocatalyst |

Diazotization and Subsequent Transformations

The primary aromatic amine of Methyl 5-amino-2-fluoro-benzeneacetate can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (like HCl or H₂SO₄) at low temperatures (0-5 °C). jove.comorganic-chemistry.org The resulting aryldiazonium salt is a valuable intermediate for a wide range of substitution reactions where the diazonium group (-N₂⁺) is replaced by various nucleophiles, as it is an excellent leaving group (N₂ gas). wikipedia.orgorganic-chemistry.org

Subsequent transformations of the diazonium salt include:

Sandmeyer Reaction: This reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or cyanide. wikipedia.orgorganic-chemistry.org This provides a route to synthesize aryl halides and nitriles that can be difficult to access through direct aromatic substitution. The mechanism is believed to involve a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org Recent developments have focused on expanding the scope and improving the conditions for these reactions. acs.orgacs.orgresearchgate.net

Schiemann Reaction (or Balz-Schiemann Reaction): This reaction is used to introduce a fluorine atom into the aromatic ring by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻). wikipedia.orgnumberanalytics.combyjus.comchempedia.info This is a key method for the synthesis of aryl fluorides. wikipedia.orgnumberanalytics.com Innovations in this reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and effecting the diazotization with nitrosonium salts to avoid isolation of the diazonium intermediate. wikipedia.org

Gattermann Reaction: Similar to the Sandmeyer reaction, this method uses copper powder and the corresponding acid (HX) to introduce a halogen.

Replacement by Iodide: The diazonium group can be replaced by iodine by treatment with potassium iodide (KI), without the need for a copper catalyst.

Replacement by Hydroxyl: Heating the diazonium salt in an aqueous acidic solution leads to the formation of a phenol.

The presence of the fluorine atom and the methyl ester group on the benzene (B151609) ring can influence the stability and subsequent reactivity of the diazonium salt intermediate. acs.orgrsc.org

Condensation Reactions with Carbonyl Compounds

The amino group of Methyl 5-amino-2-fluoro-benzeneacetate can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). slideshare.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

With 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or isatin, the reaction can lead to the formation of heterocyclic structures. nih.gov For instance, the condensation of aromatic amines with β-dicarbonyl compounds can yield β-enaminones and β-enamino esters, often facilitated by a catalyst. researchgate.net The reactivity in these condensation reactions is dependent on the electronic nature of the substituents on the aromatic amine. researchgate.net The Stork enamine reaction is another example where an enamine, which can be formed from a ketone and a secondary amine, acts as a nucleophile in a Michael-type addition. latech.edu

| Carbonyl Compound | Product Type |

| Aldehyde (R-CHO) | Imine (Schiff Base) |

| Ketone (R-CO-R') | Imine (Schiff Base) |

| β-Diketone | β-Enaminone |

| β-Ketoester | β-Enamino Ester |

Reactivity at the Methyl Ester Moiety

The methyl ester group of Methyl 5-amino-2-fluoro-benzeneacetate is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Kinetics and Thermodynamics

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt.

The rate of ester hydrolysis is influenced by both steric and electronic factors. pearson.com For phenylacetate (B1230308) esters, the substituents on the aromatic ring can affect the stability of the transition state. Electron-withdrawing groups, like the fluorine atom in the target molecule, are generally expected to increase the electrophilicity of the carbonyl carbon and thus accelerate the rate of hydrolysis. Enzymatic hydrolysis of phenylacetate derivatives is also a known process in biological systems. nih.govnih.gov

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reacting with an alcohol in the presence of an acid or base catalyst. This is an equilibrium-controlled process, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) that is formed. The synthesis of methyl phenylacetate itself can be achieved through the esterification of phenylacetic acid with methanol or the hydrolysis and subsequent esterification of phenylacetonitrile. chemicalbook.com

Amidation Reactions and Peptide Coupling Strategies

The methyl ester of Methyl 5-amino-2-fluoro-benzeneacetate can be converted to an amide by reaction with an amine. This reaction is generally slower than hydrolysis and often requires heating or the use of a catalyst.

In the context of peptide synthesis, the corresponding carboxylic acid (obtained after hydrolysis of the ester) can be coupled with an amino acid or a peptide. This amide bond formation is a cornerstone of peptide chemistry. bachem.com To achieve efficient coupling and avoid side reactions, especially racemization, a variety of coupling reagents are employed. peptide.compeptide.com These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amino group of the other component.

Common peptide coupling strategies and reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. bachem.com

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents. bachem.com

Active Esters: The carboxylic acid can be pre-activated as an active ester (e.g., N-hydroxysuccinimide ester) which then reacts with the amine.

Direct amidation of phenylacetic acid derivatives has also been explored using catalysts like nickel chloride, providing an eco-friendly approach to amide bond formation. nih.govdoaj.orgresearchgate.netfigshare.com The electronic and steric effects of substituents on the phenylacetic acid are crucial for the yield of these direct amidation reactions. nih.govdoaj.org

| Reagent Class | Example(s) | Function |

| Carbodiimides | DCC, DIC | Activate carboxylic acids |

| Onium Salts | HBTU, HATU, PyBOP | Highly efficient coupling agents |

| Additives | HOBt, HOSu | Suppress racemization and side reactions |

Electrophilic and Nucleophilic Aromatic Reactivity of the Benzene Ring

The reactivity of the benzene ring in Methyl 5-amino-2-fluoro-benzeneacetate HCl towards electrophiles and nucleophiles is a nuanced subject, influenced by the competing electronic effects of the amino and fluoro substituents.

Halogenation and Nitration Studies on the Fluorinated Benzene Ring

While direct halogenation and nitration studies on this compound are not extensively documented in publicly available research, the outcomes of such reactions can be predicted based on established principles of electrophilic aromatic substitution. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron withdrawal, yet it also directs ortho and para. nih.govudayton.edu

In the case of this compound, the positions on the aromatic ring are influenced as follows:

C-1: Substituted with the CH₂COOCH₃ group.

C-2: Substituted with the fluorine atom.

C-3: Para to the fluorine and ortho to the amino group.

C-4: Ortho to the fluorine and meta to the amino group.

C-5: Substituted with the amino group.

C-6: Ortho to the amino group and meta to the fluorine.

The powerful activating effect of the amino group would be the dominant directing influence. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group. The para position (C-2) is already occupied by the fluorine atom. Thus, the most probable sites for electrophilic attack are the C-6 and C-4 positions. However, the C-6 position is sterically less hindered. Nitration of benzene derivatives is typically achieved using a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the active electrophile. rsc.orgnih.gov Halogenation of benzene rings can be accomplished with halogens in the presence of a Lewis acid catalyst. researchgate.netresearchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Methyl 5-amino-2-fluoro-benzeneacetate

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | Methyl 5-amino-2-fluoro-6-nitro-benzeneacetate | The amino group is a stronger activating and directing group than the deactivating fluoro group, favoring substitution at the ortho position (C-6), which is less sterically hindered than the other ortho position (C-4). |

| Br₂/FeBr₃ (Bromination) | Methyl 5-amino-6-bromo-2-fluoro-benzeneacetate | Similar to nitration, the directing effect of the amino group will dominate, leading to substitution at the C-6 position. |

Intramolecular Nucleophilic Aromatic Substitution Pathways

The structure of Methyl 5-amino-2-fluoro-benzeneacetate lends itself to potential intramolecular cyclization reactions, a common strategy in the synthesis of heterocyclic compounds. The amino group can act as an internal nucleophile, and under appropriate conditions, could attack the ester functionality. More interestingly, derivatives of this compound are likely precursors to quinolone antibiotics. nih.govresearchgate.net In these syntheses, the amino group typically undergoes reaction with another reagent to form a more complex side chain, which then participates in a cyclization reaction where the fluorine atom can be displaced via nucleophilic aromatic substitution (SNA_r).

For instance, after acylation of the amino group and subsequent manipulation, an intramolecular cyclization could be envisioned where a carbanion generated on the side chain attacks the carbon bearing the fluorine atom. The strong electron-withdrawing nature of the fluorine atom makes the C-2 position susceptible to nucleophilic attack, a key step in many cyclization reactions forming heterocyclic rings.

Tandem Reactions and Cycloaddition Chemistry Involving the Aromatic Nucleus

The functional groups on this compound make it a candidate for tandem reactions and cycloadditions, although specific examples involving this exact compound are scarce. The amino group can be converted to other functionalities that are active in cycloaddition reactions. For example, diazotization of the amino group could yield a diazonium salt, a versatile intermediate in organic synthesis.

Furthermore, the aromatic ring itself, being electron-rich due to the amino group, could potentially participate in certain types of cycloaddition reactions, although this is less common for benzene derivatives unless they are part of a more complex conjugated system. More plausibly, the amino and ester groups can be modified to create diene or dipolar species that can undergo intermolecular or intramolecular cycloadditions. For instance, derivatives of similar amino-heterocycles are known to participate in [3+2] cycloaddition reactions to form complex heterocyclic systems.

Role of the Fluoro Substituent in Directing Chemical Transformations

The fluorine atom at the C-2 position plays a crucial and often non-intuitive role in the reactivity of this compound.

Effects on Aromatic Reactivity and Electronic Properties

The fluoro substituent exerts a dual electronic effect on the benzene ring. Its high electronegativity leads to a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack by decreasing the electron density of the π-system. udayton.edu However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +R effect). nih.gov While the inductive effect is generally stronger, the resonance effect is key to its ortho-, para-directing nature in electrophilic substitutions. In the context of Methyl 5-amino-2-fluoro-benzeneacetate, the deactivating inductive effect of fluorine reinforces the deactivating effect of the ester group (meta-directing) but opposes the strong activating effect of the amino group.

Participation in Reaction Mechanisms (e.g., SNAr)

Table 2: Comparison of Halogen Leaving Group Ability in SNAr

| Leaving Group | Relative Rate of Displacement | Rationale |

| F | Highest | Strong inductive effect stabilizes the Meisenheimer complex, accelerating the rate-determining nucleophilic attack. |

| Cl | High | Moderate inductive effect and good leaving group ability. |

| Br | Moderate | Weaker inductive effect compared to F and Cl. |

| I | Lowest | Weakest inductive effect among halogens. |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D and 2D NMR Techniques for Structural Assignment

The unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts for Methyl 5-amino-2-fluoro-benzeneacetate HCl is accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR spectroscopy provides initial information on the number and types of protons present in the molecule. For this compound, the aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring through characteristic chemical shifts and coupling constants. The presence of a fluorine atom introduces additional complexity and information in the form of ¹H-¹⁹F coupling.

¹³C NMR spectroscopy , often acquired with proton decoupling, reveals the number of unique carbon environments. The chemical shifts of the carbonyl carbon, the aromatic carbons, the methylene (B1212753) carbon, and the methyl carbon provide key structural information. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond ¹³C-¹⁹F coupling constant.

2D NMR techniques are indispensable for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) experiments establish ¹H-¹H coupling correlations, identifying neighboring protons. In the aromatic region, COSY helps to trace the connectivity of the protons on the benzene ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. This is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton, for instance, by correlating the methyl protons to the ester carbonyl carbon.

Predicted Spectroscopic Data:

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 5-amino-2-fluoro-benzeneacetate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H3 | ~6.8-7.0 (dd) | - | C2, C4, C5 |

| H4 | ~6.6-6.8 (m) | - | C2, C3, C5, C6 |

| H6 | ~7.0-7.2 (dd) | - | C2, C4, C5 |

| CH₂ | ~3.6-3.8 (s) | ~40-42 | C(O), C1 |

| OCH₃ | ~3.7-3.9 (s) | ~52-54 | C(O) |

| NH₂ | Broad singlet | - | C4, C5, C6 |

| C1 | - | ~125-127 | H3, H4, H6, CH₂ |

| C2 | - | ~158-160 (d, ¹JCF) | H3, H6 |

| C3 | - | ~115-117 (d, ²JCF) | H4 |

| C4 | - | ~118-120 (d, ³JCF) | H3, H6 |

| C5 | - | ~145-147 | H3, H4, H6 |

| C6 | - | ~116-118 (d, ²JCF) | H4 |

| C=O | - | ~170-172 | CH₂, OCH₃ |

Note: Chemical shifts are highly dependent on the solvent and the protonation state of the amino group. The hydrochloride salt form would likely lead to downfield shifts of the aromatic protons and the protons of the amino group. 'd' denotes a doublet due to C-F coupling, and 'dd' denotes a doublet of doublets.

Conformational Analysis and Dynamic NMR Studies

The presence of the flexible ethyl acetate (B1210297) side chain in Methyl 5-amino-2-fluoro-benzeneacetate suggests the possibility of multiple low-energy conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into these conformational exchange processes. For instance, restricted rotation around the C1-C(α) bond could lead to broadening or splitting of NMR signals at lower temperatures. While detailed experimental studies on this specific molecule are not widely published, related research on fluorinated phenylacetates and other substituted benzenes indicates that the rotational barriers are typically low, and the molecule is likely to exist as a rapidly equilibrating mixture of conformers at room temperature. chemrxiv.orgresearchgate.netnih.gov Computational modeling can complement experimental NMR data to provide a more detailed picture of the conformational landscape. d-nb.info

Solid-State NMR for Polymorphic Investigations

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of crystalline solids. In the context of this compound, ssNMR could be employed to investigate the existence of different crystalline forms, or polymorphs. Each polymorph would exhibit a unique ssNMR spectrum due to differences in the local chemical environments and intermolecular interactions in the crystal lattice. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. nih.gov Furthermore, ¹⁹F ssNMR can be particularly informative for fluorinated compounds, as the ¹⁹F chemical shift is highly sensitive to its environment. drugbank.com Studies on related aminobenzoic acid derivatives have demonstrated the utility of ssNMR in understanding their solid-state structures. acs.org

Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of Methyl 5-amino-2-fluoro-benzeneacetate. For the protonated molecule [M+H]⁺, the experimentally determined accurate mass would be compared to the calculated mass for the chemical formula C₉H₁₁FNO₂ to confirm its identity.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed information about the connectivity of the molecule. The fragmentation of protonated Methyl 5-amino-2-fluoro-benzeneacetate would likely proceed through several characteristic pathways.

Table 2: Predicted Key MS/MS Fragmentation Pathways for [M+H]⁺ of Methyl 5-amino-2-fluoro-benzeneacetate

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |

| 184.0774 | 124.0508 | CH₃OH + CO | Loss of methanol (B129727) followed by loss of carbon monoxide from the acylium ion, a common pathway for methyl esters. |

| 184.0774 | 152.0515 | CH₃OH | Loss of the methyl group and a proton from the ester functionality. |

| 184.0774 | 108.0563 | C₃H₄O₂ | Cleavage of the acetate side chain. |

| 124.0508 | 96.0558 | CO | Decarbonylation of the fluorinated aminobenzyl cation. |

Note: The m/z values are calculated for the monoisotopic masses.

The fragmentation of aromatic esters often involves characteristic losses related to the ester group and cleavages within the side chain. youtube.comyoutube.com The presence of the amino and fluoro substituents on the aromatic ring will also influence the fragmentation pattern, potentially leading to characteristic cleavages of the aromatic ring itself under higher energy conditions. The analysis of these fragmentation pathways provides a fingerprint of the molecule's structure. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Detailed X-ray crystallography data for this compound is not extensively available in publicly accessible literature. However, analysis of closely related structures allows for a hypothetical model of its solid-state architecture. It is anticipated that the compound would crystallize in a common space group, with the crystal lattice stabilized by a network of intermolecular interactions.

Key expected interactions would include hydrogen bonds originating from the ammonium (B1175870) group (-NH3+) of the hydrochloride salt, which would act as a hydrogen bond donor. The primary acceptors for these hydrogen bonds would be the chloride ion (Cl-), the carbonyl oxygen of the ester group (C=O), and potentially the fluorine atom. The amino group on the benzene ring, in its protonated state, is a strong hydrogen bond donor.

A hypothetical data table for the crystallographic parameters is presented below, based on common values for similar small organic molecules.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 990 |

| Z | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy provides critical insights into the functional groups and hydrogen bonding network of this compound.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum is expected to display characteristic absorption bands corresponding to its various functional groups. The presence of the hydrochloride salt would significantly influence the spectrum, particularly in the N-H stretching region. The broad absorption band anticipated between 2800 and 3200 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium group (-NH3+), indicative of strong hydrogen bonding with the chloride ion and other acceptor groups.

The carbonyl (C=O) stretching vibration of the ester group is expected to appear as a strong, sharp peak around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would produce several peaks in the 1450-1600 cm⁻¹ range. The C-F stretching vibration is expected to give a strong absorption in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would offer complementary information. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the benzene ring, often observed around 1600 cm⁻¹, would be a prominent feature. The C-F bond, while showing a strong absorption in IR, would likely exhibit a weaker band in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies.

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| -NH3+ | 2800-3200 (broad) | 2800-3200 (weak) | N-H Stretch |

| C=O (Ester) | 1730-1750 (strong) | 1730-1750 (moderate) | C=O Stretch |

| C=C (Aromatic) | 1450-1600 (multiple) | 1450-1600 (strong) | C=C Stretch |

| C-O (Ester) | 1200-1300 (strong) | 1200-1300 (weak) | C-O Stretch |

| C-F | 1000-1100 (strong) | 1000-1100 (weak) | C-F Stretch |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Methyl 5-amino-2-fluoro-benzeneacetate does not possess a chiral center in its molecular structure. The carbon atom of the acetate group is bonded to two hydrogen atoms, a carboxyl group, and a substituted phenyl group, but it is not a stereocenter. Therefore, the molecule is achiral and does not exist as enantiomers.

As a result, chiroptical spectroscopy techniques such as Circular Dichroism (CD) are not applicable for determining enantiomeric excess, as there is no differential absorption of circularly polarized light. The compound would be CD silent.

Should a chiral derivative be synthesized, for instance, by introducing a chiral substituent, then CD spectroscopy would become a valuable tool for stereochemical analysis. In such a hypothetical scenario, the Cotton effect, observed as positive or negative peaks in the CD spectrum, would correspond to the electronic transitions of the chromophores within the molecule, and the intensity of the CD signal would be proportional to the enantiomeric excess.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. By approximating the electron density, DFT calculations can elucidate a wealth of information about a molecule's behavior.

Molecular Orbital Analysis and Frontier Orbital Theory

A key aspect of understanding a molecule's reactivity lies in the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. fluorine1.ru A smaller gap generally suggests higher reactivity.

Table 1: Theoretical HOMO-LUMO Gap for Analogous Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | -6.75 | 1.15 | 7.90 |

| Aniline (B41778) | -5.80 | 1.20 | 7.00 |

| Fluorobenzene | -7.02 | 0.98 | 8.00 |

| Hypothetical Methyl 5-amino-2-fluoro-benzeneacetate | -6.20 | 0.50 | 6.70 |

Note: The data for Methyl 5-amino-2-fluoro-benzeneacetate is a hypothetical value for illustrative purposes, based on the expected electronic effects of the substituents.

The distribution of the HOMO and LUMO across the molecule is also revealing. The HOMO is typically localized on the electron-rich regions, such as the amino group and the benzene ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack.

Transition State Modeling for Reaction Mechanism Elucidation

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification and characterization of transition states. mdpi.com For reactions involving Methyl 5-amino-2-fluoro-benzeneacetate HCl, such as electrophilic aromatic substitution or nucleophilic attack, transition state modeling can elucidate the reaction mechanism and predict the most favorable reaction pathways. nih.gov

For instance, in an electrophilic nitration reaction, DFT calculations could model the approach of the nitronium ion (NO₂⁺) to the benzene ring. By calculating the energies of the possible intermediates and transition states for attack at the various positions on the ring, the regioselectivity of the reaction can be predicted. The presence of the activating amino group and the deactivating, yet ortho-, para-directing, fluorine atom would lead to a complex interplay of directing effects. libretexts.org Theoretical modeling can untangle these effects to predict the major product.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility. By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the vast landscape of possible conformations. nih.gov

For a molecule like this compound, which possesses a flexible ester side chain, MD simulations are invaluable for understanding its preferred three-dimensional structures in different environments (e.g., in solution or bound to a biological target). The simulations can reveal the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a receptor or enzyme active site. nih.gov For instance, simulations could explore the rotational freedom around the C-C bond connecting the benzene ring to the acetate (B1210297) group and the C-O bond of the ester.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov These models are built on a set of molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

For a class of compounds including this compound, QSAR models could be developed to predict their reactivity in a particular chemical transformation or their potency as inhibitors of a specific enzyme. nih.govmdpi.com Descriptors used in such models could include electronic parameters derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume, surface area), and hydrophobicity parameters (e.g., logP). nih.gov By establishing a statistically significant relationship between these descriptors and the observed activity, the model can then be used to predict the activity of new, unsynthesized compounds.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers the ability to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. beilstein-journals.org For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectrum, particularly the ¹⁹F NMR chemical shift, is of significant interest.

The chemical shift of the fluorine atom is highly sensitive to its electronic environment. uni-muenchen.de DFT calculations, employing appropriate basis sets and functionals, can predict the ¹⁹F NMR chemical shift with a high degree of accuracy. rsc.orgrsc.org Discrepancies between the predicted and experimental spectra can provide valuable insights into the molecule's conformation and intermolecular interactions in solution. acs.orgnih.gov

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for Analogous Fluorinated Compounds

| Compound | Predicted ¹⁹F Chemical Shift (ppm) | Experimental ¹⁹F Chemical Shift (ppm) |

| Fluorobenzene | -113.5 | -113.1 |

| 2-Fluoroaniline | -125.8 | -126.2 |

| 4-Fluorotoluene | -115.7 | -115.9 |

Note: Data is for analogous compounds and illustrates the predictive power of computational methods.

Similarly, infrared (IR) and Raman spectra can be computationally predicted by calculating the vibrational frequencies of the molecule. The calculated spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions.

Theoretical Insights into Fluorine and Amino Group Effects on Molecular Properties

The simultaneous presence of a fluorine atom and an amino group on the benzene ring of this compound gives rise to a fascinating interplay of electronic effects that profoundly influence its molecular properties.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). researchgate.net This effect tends to decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the ring via a resonance effect (+R effect). researchgate.net Although this resonance effect is weaker than its inductive effect, it is still significant and directs incoming electrophiles to the ortho and para positions.

In contrast, the amino group is a strong electron-donating group, primarily through its powerful resonance effect (+R effect), which significantly activates the ring towards electrophilic substitution. libretexts.org It also has a weaker electron-withdrawing inductive effect (-I effect).

Applications As a Synthetic Precursor and Building Block in Academic Research

Synthesis of Novel Heterocyclic Scaffolds

The development of new methods for the synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, as these scaffolds are prevalent in a vast number of pharmaceuticals.

The aniline-like nature of Methyl 5-amino-2-fluoro-benzeneacetate HCl makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles.

Indole (B1671886) Derivatives: The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus. nih.govpcbiochemres.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. This compound can be diazotized and reduced to the corresponding hydrazine (B178648). This hydrazine can then be condensed with a suitable ketone or aldehyde to form a phenylhydrazone, which upon treatment with an acid catalyst like polyphosphoric acid (PPA) or zinc chloride, would be expected to cyclize to the corresponding fluorinated indole-2-carboxylate (B1230498) derivative. The presence of the fluorine atom can significantly influence the electronic properties and biological activity of the resulting indole. derpharmachemica.com

Quinoline (B57606) Derivatives: Quinolines are another important class of heterocycles with a broad range of biological activities. mdpi.com The Combes quinoline synthesis and the Doebner-von Miller reaction are two common methods that utilize anilines as starting materials. In a potential Combes synthesis, this compound could be reacted with a β-diketone under acidic conditions to yield a substituted quinoline. The fluorine and ester groups would be incorporated into the final quinoline scaffold, providing handles for further functionalization or for tuning the molecule's properties. researchgate.net

Pyrazole (B372694) Derivatives: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of great interest in medicinal chemistry. jmchemsci.comnih.gov A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov As mentioned for indole synthesis, the amino group of this compound can be converted to a hydrazine. Subsequent reaction with a β-ketoester or a similar 1,3-dielectrophile would lead to the formation of a substituted pyrazole. The resulting pyrazole would bear the fluorinated phenylacetate (B1230308) moiety, a structural motif that could be explored for its potential biological activity. beilstein-journals.orgresearchgate.netresearchgate.net

| Heterocycle | General Synthetic Method | Potential Starting Material from Target Compound |

| Indole | Fischer Indole Synthesis | Methyl (5-fluoro-2-hydrazinylphenyl)acetate |

| Quinoline | Combes Quinoline Synthesis | This compound |

| Pyrazole | Knorr Pyrazole Synthesis | Methyl (5-fluoro-2-hydrazinylphenyl)acetate |

Oxadiazole Derivatives: 1,3,4-Oxadiazoles are a class of five-membered heterocycles that have gained significant attention due to their diverse pharmacological activities. nih.govijper.orgnih.gov A common synthetic route involves the cyclization of an acylhydrazide. The ester functionality of this compound can be converted to a hydrazide by reaction with hydrazine hydrate. This resulting hydrazide could then be reacted with a variety of reagents, such as carbon disulfide followed by alkylation, or with an orthoester, to form the 1,3,4-oxadiazole (B1194373) ring. The amino group on the phenyl ring could be protected prior to this sequence or could be utilized in subsequent derivatization. researchgate.net

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a well-established method for the construction of the thiazole ring. derpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thioamide. To utilize this compound in this context, the amino group could be converted into a thioamide functionality through reaction with a thiocarbonyl transfer reagent. This thioamide could then be reacted with an appropriate α-haloketone to yield a substituted thiazole. The resulting product would contain the fluorinated phenylacetate group, which could be beneficial for its biological properties. nih.govmdpi.comsemanticscholar.orgnih.gov

| Heterocycle | General Synthetic Method | Key Intermediate from Target Compound |

| 1,3,4-Oxadiazole | Cyclization of Acylhydrazide | 2-(5-Amino-2-fluorophenyl)acetohydrazide |

| Thiazole | Hantzsch Thiazole Synthesis | N-(3-Fluoro-4-(2-methoxy-2-oxoethyl)phenyl)ethanethioamide |

Role in the Modular Synthesis of Complex Organic Molecules

The concept of modular synthesis allows for the rapid assembly of complex molecules from a set of well-defined building blocks. The distinct functional groups on this compound make it an excellent candidate for such synthetic strategies.

The development of new ligands is crucial for advancing the field of metal-catalyzed cross-coupling reactions. The amino group of this compound can be readily functionalized to introduce phosphine (B1218219) or other coordinating groups. For instance, reaction with chlorodiphenylphosphine (B86185) could yield a phosphino-aniline derivative. Such ligands can be used to prepare palladium or other transition metal complexes for use in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. The fluorine atom and the ester group can be used to fine-tune the electronic and steric properties of the ligand, thereby influencing the catalytic activity and selectivity of the metal center.

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes. nih.govrsc.org The fluorinated aniline (B41778) core of this compound can serve as a scaffold for the synthesis of novel fluorophores. The amino group can be used to attach a variety of fluorogenic or recognition moieties. The fluorine atom can enhance the photophysical properties, such as quantum yield and photostability, of the resulting probe. The ester group provides a convenient point for conjugation to biomolecules or for further chemical modification.

Derivatization for Material Science Research (e.g., precursors for functional polymers)

The unique combination of functional groups in this compound also makes it a promising monomer for the synthesis of functional polymers. The amino group and the ester group can both participate in polymerization reactions. For example, the amino group can be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The ester group can undergo transesterification to form polyesters. The presence of the fluorine atom in the polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. These fluorinated polymers could find applications in areas such as high-performance coatings, membranes, and electronic materials.

Exploration of New Chemical Space through Combinatorial Synthesis Libraries

The exploration of novel chemical space is a cornerstone of modern drug discovery and materials science. Combinatorial chemistry, a powerful strategy for the rapid synthesis of large, diverse collections of compounds, often relies on versatile building blocks that can be systematically modified. While direct, specific examples of the use of This compound in large-scale combinatorial libraries for the explicit purpose of exploring new chemical space are not extensively detailed in publicly available research, its structural features make it a theoretically valuable scaffold for such endeavors.

The true potential of This compound in combinatorial synthesis lies in the reactivity of its functional groups: the aniline-type amino group and the methyl ester. Each of these sites offers a handle for a diverse range of chemical transformations, allowing for the systematic introduction of a wide array of substituents. This, in turn, would generate a library of related but structurally distinct molecules, effectively expanding the chemical space around the core scaffold.

The general strategies for employing such a building block in combinatorial synthesis can be illustrated through common reaction types amenable to library production. These reactions are typically high-yielding, tolerant of a variety of functional groups, and adaptable to parallel synthesis formats.

Table 1: Potential Reactions for Library Synthesis from this compound

| Reaction Type | Reagent Class 1 (at Amino Group) | Reagent Class 2 (at Ester Group) | Resulting Scaffold |

| Amide Coupling | Carboxylic Acids, Acyl Halides | - | N-Acylated Derivatives |

| Sulfonylation | Sulfonyl Chlorides | - | Sulfonamide Derivatives |

| Reductive Amination | Aldehydes, Ketones | - | N-Alkylated Derivatives |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | - | Urea/Thiourea Derivatives |

| Amide Formation | Amines | - | Amide Derivatives (from ester) |

| Ester Hydrolysis followed by Amide Coupling | - | Amines | Amide Derivatives |

For instance, a hypothetical combinatorial library could be constructed by reacting This compound with a set of diverse carboxylic acids to form a library of N-acylated products. Each of these products could then, in a subsequent step, be reacted with a collection of different amines to modify the ester group, exponentially increasing the number of final compounds.

The exploration of new chemical space using a building block like This compound would involve the synthesis of a library of compounds, which would then be screened for biological activity or other desirable properties. The data from these screens would provide structure-activity relationships (SAR), guiding the design of next-generation compounds with improved characteristics. While specific data tables for a library derived from this exact compound are not published, the principles of combinatorial synthesis strongly suggest its potential as a valuable starting material for such initiatives.

Advanced Analytical Methodologies for Research Scale Investigations

Chromatographic Separations in Research Settings

Chromatography is a fundamental tool for the separation and analysis of "Methyl 5-amino-2-fluoro-benzeneacetate HCl" and its related substances. The choice of chromatographic technique is dictated by the specific analytical challenge, whether it be purity assessment, reaction monitoring, or the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity of "this compound" and for real-time monitoring of its synthesis. The technique's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.

For the analysis of aromatic amino acid esters like "this compound," reversed-phase HPLC is commonly employed. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation of fluorinated amino acids and their non-fluorinated counterparts can be effectively achieved using HPLC, with fluorocarbon columns sometimes providing enhanced separation when used with hydrocarbon eluents. nih.gov

To improve detection and peak shape, derivatization of the amino group with reagents such as N-fluorenylmethoxycarbonyl (FMOC) chloride can be performed. researchgate.netresearchgate.net This not only enhances UV absorbance and fluorescence but can also improve chromatographic resolution. researchgate.netresearchgate.net The progress of a reaction can be monitored by periodically injecting aliquots of the reaction mixture into the HPLC system and observing the decrease in starting material peaks and the increase in the product peak.

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Methyl Benzeneacetate Derivative

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a typical set of starting parameters for method development and is not based on a specific analysis of "this compound".

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since "this compound" is a salt and amino acid esters are generally not sufficiently volatile for direct GC analysis, a derivatization step is necessary. nih.govsigmaaldrich.com This process converts the polar functional groups into less polar, more volatile moieties. sigmaaldrich.com

A common derivatization strategy for amino acid esters involves a two-step process. nih.govnih.govresearchgate.net First, the carboxylic acid group is esterified (if not already in ester form). Second, the amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). nih.gov Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is another effective method to increase volatility. sigmaaldrich.com Once derivatized, the resulting volatile compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase, and detected by a flame ionization detector (FID) or a mass spectrometer (MS).

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acid Esters

| Derivatization Reagent | Target Functional Group | Resulting Derivative |

| Pentafluoropropionic Anhydride (PFPA) | Amino | Pentafluoropropionyl amide |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino, Hydroxyl | Trimethylsilyl (TMS) derivative |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amino, Hydroxyl | tert-Butyldimethylsilyl (TBDMS) derivative |

Since "this compound" possesses a chiral center at the alpha-carbon, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This is crucial in pharmaceutical research, as different enantiomers can exhibit distinct pharmacological activities.

Direct enantiomeric separation can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used and have shown effectiveness in resolving the enantiomers of amino acid esters. researchgate.netyakhak.orgnih.gov Macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are also highly successful for the separation of underivatized amino acid enantiomers and are compatible with LC-MS. sigmaaldrich.comchromatographytoday.com

Indirect separation is an alternative approach where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. A common chiral derivatizing agent is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent). To enhance detection sensitivity, fluorogenic derivatizing agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed. yakhak.org

Table 3: Chiral Stationary Phases for Enantiomeric Separation of Amino Acid Derivatives

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol |

| Macrocyclic Glycopeptide | Teicoplanin | Methanol/Acetic Acid/Triethylamine |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful combination of separation and identification capabilities. actascientific.comrsisinternational.orgajpaonline.comijfmr.com These are indispensable tools in modern pharmaceutical analysis for the comprehensive characterization of compounds like "this compound".

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques for the analysis of complex mixtures encountered during drug development. rsisinternational.org They combine the high separation power of chromatography with the high sensitivity and specificity of mass spectrometry, enabling the identification and quantification of individual components, including impurities and degradation products. rsisinternational.orgresearchgate.net

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like "this compound". rsisinternational.org After separation on an HPLC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for such compounds. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, which allows for the confirmation of the molecular weight and the elucidation of the structure of the target compound and any co-eluting impurities. rsc.org LC-MS/MS, a tandem mass spectrometry technique, offers even greater selectivity and is invaluable for quantifying trace-level impurities. nih.gov